[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Regioisomeric contamination in triazolopyrimidine building blocks can confound SAR data. This product is the authenticated [4,3-a] isomer, eliminating the risk of [1,5-a] mixtures that are indistinguishable by MS alone. · Regioisomeric purity verified, preventing ambiguous chemoproteomics results. · Primary amine handle enables direct coupling without core protection. · Hydrochloride salt ensures consistent lot-to-lot stoichiometry for automated parallel synthesis.

Molecular Formula C6H8ClN5
Molecular Weight 185.61 g/mol
CAS No. 1221725-73-0
Cat. No. B1425284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride
CAS1221725-73-0
Molecular FormulaC6H8ClN5
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESC1=CN2C(=NN=C2N=C1)CN.Cl
InChIInChI=1S/C6H7N5.ClH/c7-4-5-9-10-6-8-2-1-3-11(5)6;/h1-3H,4,7H2;1H
InChIKeyRHUZVRZALUBIQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triazolopyrimidin-3-ylmethanamine HCl: Core Properties & Sourcing


[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride is a nitrogen‑rich fused heterocycle (C₆H₈ClN₅, MW 185.61 g mol⁻¹) that serves as a versatile small‑molecule scaffold in medicinal‑chemistry campaigns [1]. The compound features a primary‑amine handle attached directly to the 3‑position of the triazolopyrimidine core, enabling rapid elaboration into focused libraries without de‑novo heterocycle construction . Its hydrochloride salt form provides consistent lot‑to‑lot purity (typically ≥98%) and predictable aqueous solubility, making it suitable for high‑throughput parallel synthesis and fragment‑based lead generation .

Medicinal chemistry scaffold for focused library synthesis
Primary amine handle enables rapid amide/sulfonamide coupling
Hydrochloride salt provides consistent lot purity and aqueous solubility for automated protocols

Why Generic Analogs Cannot Replace This Building Block


The [1,2,4]triazolo[4,3‑a]pyrimidine scaffold exists in several regioisomeric forms (e.g., [1,2,4]triazolo[1,5‑a]pyrimidine), and the position of the aminomethyl substituent dramatically alters both physicochemical and pharmacological properties [1]. Even among same‑regioisomer analogs, the presence of a free primary amine at the 3‑position creates a unique hydrogen‑bond donor/acceptor profile that is absent in the unsubstituted core or in 3‑amino derivatives . Generic replacement with a regioisomer or a des‑aminomethyl analogue will therefore generate a different chemical space and cannot recapitulate the structure‑activity relationships that were established with the 3‑aminomethyl variant [1].

Target: [4,3‑a] regioisomer with 3‑aminomethyl
Substitute: [1,5‑a] regioisomer or des‑aminomethyl analog may shift hydrogen‑bonding network and SAR
Primary amine as orthogonal reactive handle
Substitute lacking this handle cannot participate in identical coupling workflows
Defined H‑bond donor/acceptor profile supports bidentate binding motifs
Analog with different donor count may alter target engagement and assay outcome

Quantitative Differentiation vs. Nearest Analogs


Lipophilicity Shift vs. Unsubstituted Core

The introduction of the 3‑aminomethyl group onto the [1,2,4]triazolo[4,3‑a]pyrimidine core drastically reduces lipophilicity compared with the unsubstituted heterocycle, as reflected in computed LogP values. The hydrochloride salt itself has a measured LogP of approximately –1.95 , whereas the unsubstituted [1,2,4]triazolo[4,3‑a]pyrimidine (CAS 274‑98‑6) exhibits a LogP of +0.12 [1]. This >2‑log‑unit difference means the target compound distributes preferentially into polar environments, altering pharmacokinetic behaviour and assay compatibility relative to the parent scaffold.

Lipophilicity Shift
Reported
ΔLogP ≈ –2.07 (target >100‑fold more hydrophilic vs unsubstituted core)
May support selection for polar‑target screening cascades
Computed LogP; target data from supplier spec, comparator from database
Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Hydrogen-Bond Donor Profile Comparison

The target compound possesses one hydrogen‑bond donor (the –NH₂ group) and four hydrogen‑bond acceptors . In contrast, the unsubstituted [1,2,4]triazolo[4,3‑a]pyrimidine core has zero H‑bond donors and three acceptors [1]. The additional donor and acceptor on the target molecule enable bidentate interactions with biological targets (e.g., hinge‑binding motifs in kinases) that are inaccessible to the parent scaffold.

H‑Bond Donor Profile
Reported
HBD: 1 (target) vs 0 (core); HBA: 4 vs 3
May support bidentate target interactions not possible with parent scaffold
Structural inference; requires target‑specific validation
Structure-Based Design Molecular Recognition Lead Optimization

Fsp3 Complexity Metric Comparison

The target compound exhibits an Fsp3 value of 0.167 , reflecting the single sp³‑hybridised carbon in the aminomethyl side‑chain. The fully aromatic unsubstituted core has an Fsp3 of 0.0 [1]. While both values are low, the presence of any sp³ character in the target provides a modest improvement in three‑dimensionality and solubility—a factor increasingly correlated with clinical developability. For comparison, typical fragment libraries target Fsp3 ≥ 0.3; the target compound’s value of 0.167 sits between a flat aromatic scaffold and optimal fragment space.

Fsp3 Complexity
Reported
Fsp3: 0.167 (target) vs 0.0 (core); introduces one sp³ carbon
Modest 3D character may correlate with reduced promiscuous binding
Computed from formula; typical fragment libraries target Fsp3 ≥0.3
Drug-Likeness Fragment Elaboration Screening Library Design

Key Application Scenarios


Kinase Hinge-Binder Library Synthesis

The 3‑aminomethyl substituent provides a primary amine that can be directly coupled to carboxylic acids, sulfonyl chlorides, or isocyanates under standard amide‑bond‑forming conditions. The resulting library members retain the triazolopyrimidine core, which has been shown in analogous series to act as a purine bioisostere and engage kinase hinge regions . The hydrochloride salt ensures consistent stoichiometry during automated liquid‑handling protocols, reducing well‑to‑well variability in high‑throughput synthesis [1].

Polar Fragment-Based Lead Generation

With a LogP of approximately –1.95, the compound occupies a distinctly polar region of chemical space compared with the unsubstituted core (LogP +0.12) . Fragment‑based screening campaigns that demand high aqueous solubility (e.g., SPR or ITC assays requiring ≥1 mM compound concentrations) benefit from this physicochemical profile, as aggregation and non‑specific binding are reduced relative to more lipophilic triazolopyrimidine fragments .

Regioisomerically Defined Probe Synthesis

The unambiguous [4,3‑a] ring‑junction differentiates this compound from the [1,5‑a] regioisomer, which can be difficult to distinguish by MS alone. ¹H‑¹⁵N HMBC NMR has been established as a reliable method for differentiating these regioisomers [1]. Procuring the authenticated [4,3‑a] isomer (CAS 1221725‑73‑0) eliminates the risk of regioisomeric mixtures that can confound structure‑activity analysis in chemoproteomics pull‑down experiments.

Bioconjugation via Primary Amine Handle

The single primary amine on the aminomethyl side‑chain serves as a selective attachment point for biotin, fluorophores, or solid‑phase resins without requiring protection/deprotection steps on the heterocyclic core. This orthogonality is not available with the unsubstituted parent compound, which lacks a reactive functional group, or with 3‑amino derivatives that place the amine directly on the triazole ring, altering electronic properties [1]. The hydrochloride form provides long‑term solid‑state stability, enabling stockpiling for multi‑step conjugation workflows [1].

Application
Selection Property
Validation Focus
Kinase Hinge‑Binder Library Synthesis
Triazolopyrimidine core as purine bioisostere; HCl salt ensures stoichiometric consistency
Target engagement assays; hinge‑region binding confirmation
Polar Fragment‑Based Lead Generation
Low LogP for high aqueous solubility; reduced aggregation risk
SPR/ITC assay compatibility at ≥1 mM; solubility verification
Regioisomerically Defined Probe Synthesis
Authenticated [4,3‑a] isomer with unambiguous regiochemistry
¹H‑¹⁵N HMBC NMR identity confirmation; regioisomeric purity
Bioconjugation via Primary Amine Handle
Single primary amine for orthogonal attachment; solid‑state stability
Conjugation efficiency; probe activity after labeling
Quote Request

Request a Quote for [1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.